molecular formula C24H25N3O5 B2726059 N-(3-acetylphenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 952990-87-3

N-(3-acetylphenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Cat. No. B2726059
CAS RN: 952990-87-3
M. Wt: 435.48
InChI Key: MNBXSSKNOSXUMA-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Heterocyclic Synthesis Applications

  • Compounds like N-(3-acetylphenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide are part of research into the synthesis of new heterocyclic compounds. For instance, new dihydropyridines, dihydropyridazines, and thiourea derivatives have been prepared through reactions involving similar structural frameworks. These compounds have been characterized using various analytical methods, highlighting their potential in synthesizing novel heterocyclic molecules with diverse applications (I. S. A. Hafiz, M. Ramiz, & Ahmed A. Sarhan, 2011).

Neuroprotective Agents for Alzheimer's Disease

  • N-acylaminophenothiazines, with structural motifs resembling the queried compound, have been developed for potential treatment of Alzheimer's disease. These compounds have shown efficacy as neuroprotectants and selective butyrylcholinesterase inhibitors, protecting neurons against damage caused by exogenous and mitochondrial free radicals (Gema C González-Muñoz et al., 2011).

Enzyme Inhibition for Dementia and Myasthenia Gravis

  • 2,5-Disubstituted 1,3,4-oxadiazoles, including analogs of the compound , have been identified as potential inhibitors of acetyl- (AChE) and butyrylcholinesterase (BChE), enzymes targeted for the treatment of dementias and myasthenia gravis. These compounds have shown moderate dual inhibition, with some derivatives being more efficient than established drugs (Václav Pflégr et al., 2022).

Potential in Synthesizing Antibacterial and Antimicrobial Agents

  • The research on compounds structurally related to this compound has also ventured into the development of new antibacterial and antimicrobial agents. Arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments have been synthesized and tested for their antibacterial and antifungal activity, indicating the potential of similar compounds in contributing to the development of new antimicrobial drugs (V. Baranovskyi et al., 2018).

properties

IUPAC Name

N-(3-acetylphenyl)-4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c1-16(28)17-6-4-7-19(14-17)25-23(29)8-5-13-27-24(30)12-10-20(26-27)18-9-11-21(31-2)22(15-18)32-3/h4,6-7,9-12,14-15H,5,8,13H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBXSSKNOSXUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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